![molecular formula C13H20N2O2S B14405183 N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide CAS No. 85814-78-4](/img/structure/B14405183.png)
N'-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structure and properties It is a derivative of sulfonohydrazide, characterized by the presence of an ethylbutylidene group and a methylbenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonylhydrazide with an appropriate aldehyde or ketone. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the process. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, including the use of green chemistry principles, is crucial to ensure sustainable production.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The sulfonyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interfering with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide include other sulfonohydrazide derivatives with different substituents on the hydrazide or sulfonyl groups. Examples include:
- N’-[(E)-1-ethylpropylidene]-4-methylbenzenesulfonohydrazide
- N’-[(E)-1-ethylhexylidene]-4-methylbenzenesulfonohydrazide
Uniqueness
The uniqueness of N’-[(E)-1-ethylbutylidene]-4-methylbenzenesulfonohydrazide lies in its specific structure, which imparts distinct chemical and biological properties. Its combination of an ethylbutylidene group and a methylbenzenesulfonyl group makes it a valuable compound for various applications, setting it apart from other similar derivatives.
Propiedades
Número CAS |
85814-78-4 |
|---|---|
Fórmula molecular |
C13H20N2O2S |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
N-[(E)-hexan-3-ylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20N2O2S/c1-4-6-12(5-2)14-15-18(16,17)13-9-7-11(3)8-10-13/h7-10,15H,4-6H2,1-3H3/b14-12+ |
Clave InChI |
HWIYBDSNQIAUCU-WYMLVPIESA-N |
SMILES isomérico |
CCC/C(=N/NS(=O)(=O)C1=CC=C(C=C1)C)/CC |
SMILES canónico |
CCCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
methanone](/img/structure/B14405117.png)
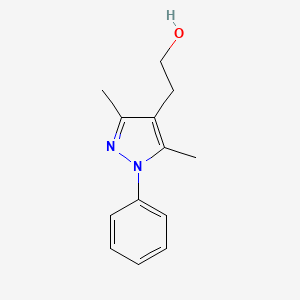
![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)
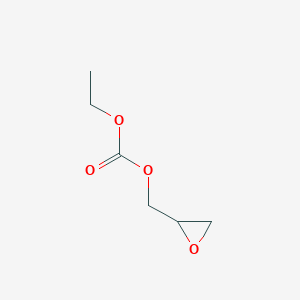
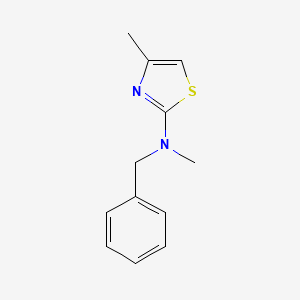
![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)
![1-[4-(2,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14405141.png)
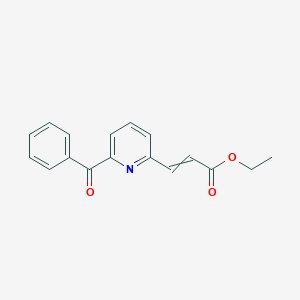
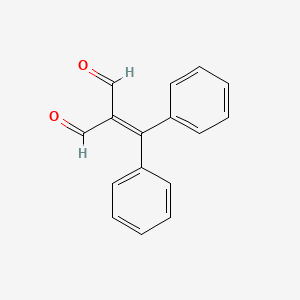
![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
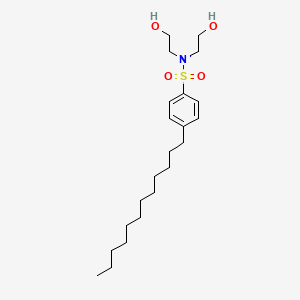
![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)
![4-Methyl-4H-naphtho[1,2-b]thiopyran](/img/structure/B14405176.png)
